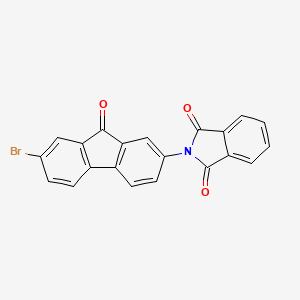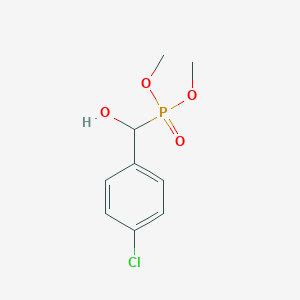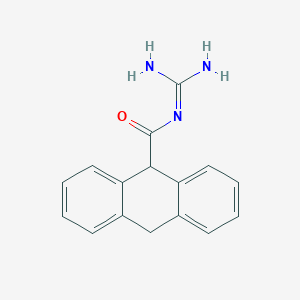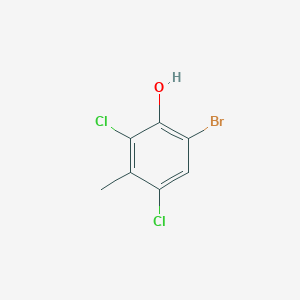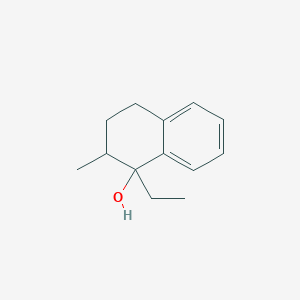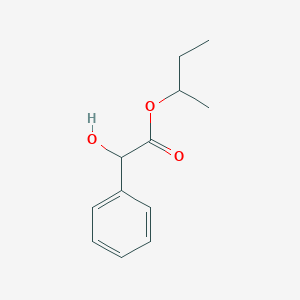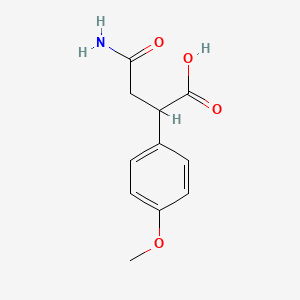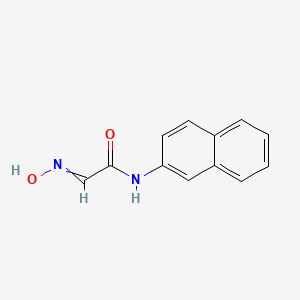
2,5-Dimethylhexa-1,4-dien-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dimethylhexa-1,4-dien-3-one is an organic compound with the molecular formula C8H12O. It is a dienone, meaning it contains two double bonds and a ketone group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
2,5-Dimethylhexa-1,4-dien-3-one can be synthesized through several methods. One common approach involves the aldol condensation of isobutyraldehyde with acetone, followed by dehydration to form the dienone structure. The reaction typically requires a base such as sodium hydroxide and is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. Catalysts such as alumina or silica may be employed to facilitate the dehydration step. The reaction conditions, including temperature and pressure, are carefully monitored to maximize the production rate and purity of the compound.
化学反応の分析
Types of Reactions
2,5-Dimethylhexa-1,4-dien-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 2,5-dimethylhexa-1,4-dien-3-ol.
Substitution: The double bonds in the compound can participate in electrophilic addition reactions, such as halogenation or hydrohalogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation reactions may involve reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
科学的研究の応用
2,5-Dimethylhexa-1,4-dien-3-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used as a probe to study enzyme-catalyzed reactions involving dienones.
Medicine: Research into potential pharmaceutical applications, including its use as a precursor for drug synthesis.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of fragrances and flavors.
作用機序
The mechanism of action of 2,5-Dimethylhexa-1,4-dien-3-one involves its reactivity with various nucleophiles and electrophiles. The double bonds and the ketone group provide sites for chemical interactions. For example, in electrophilic addition reactions, the compound can form carbocation intermediates that further react with nucleophiles. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
類似化合物との比較
Similar Compounds
2,5-Dimethyl-2,4-hexadiene: A similar compound with two double bonds but lacking the ketone group.
2,5-Dimethyl-1,5-hexadiene: Another related compound with a different arrangement of double bonds.
Uniqueness
2,5-Dimethylhexa-1,4-dien-3-one is unique due to the presence of both double bonds and a ketone group, which confer distinct reactivity patterns. This makes it a valuable compound for various synthetic applications and research studies.
特性
CAS番号 |
10599-23-2 |
|---|---|
分子式 |
C8H12O |
分子量 |
124.18 g/mol |
IUPAC名 |
2,5-dimethylhexa-1,4-dien-3-one |
InChI |
InChI=1S/C8H12O/c1-6(2)5-8(9)7(3)4/h5H,3H2,1-2,4H3 |
InChIキー |
JVBRPAMIBZCVLM-UHFFFAOYSA-N |
正規SMILES |
CC(=CC(=O)C(=C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{[(Morpholin-4-yl)sulfanyl]carbonothioyl}azepane](/img/structure/B14738805.png)
![hexacyclo[10.10.2.02,11.03,8.013,22.014,19]tetracosa-2(11),3,5,7,9,13(22),14,16,18,20-decaene-23,24-dicarboxylic acid](/img/structure/B14738810.png)
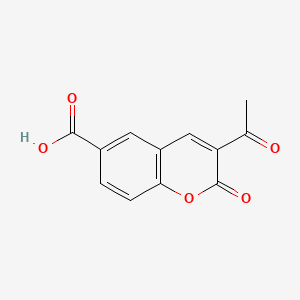
![2-[2-(Carboxymethyloxy)-3-propan-2-ylphenoxy]acetic acid](/img/structure/B14738829.png)
![Diethyl [(chloroacetyl)(4-methylphenyl)amino]propanedioate](/img/structure/B14738834.png)
